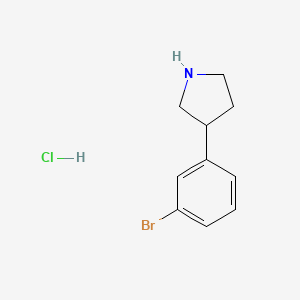

3-(3-Bromophenyl)pyrrolidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(3-bromophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-10-3-1-2-8(6-10)9-4-5-12-7-9;/h1-3,6,9,12H,4-5,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUDAIKHDAZMDQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40705406 | |

| Record name | 3-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203681-69-9 | |

| Record name | 3-(3-Bromophenyl)pyrrolidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40705406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-bromophenyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(3-Bromophenyl)pyrrolidine hydrochloride chemical properties

An In-depth Technical Guide to 3-(3-Bromophenyl)pyrrolidine Hydrochloride

Introduction

This compound is a substituted pyrrolidine compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a heterocyclic building block, it provides a versatile scaffold for the synthesis of complex bioactive molecules. The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a prevalent motif in a vast number of pharmaceuticals and natural products, prized for its ability to introduce three-dimensional complexity and favorable pharmacokinetic properties into a molecule.[1][2]

The incorporation of a 3-bromophenyl substituent offers medicinal chemists a strategic advantage. The bromine atom serves as a useful synthetic handle for further molecular elaboration through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the chemical space around the core structure. Furthermore, the bromophenyl group itself can engage in crucial interactions with biological targets, enhancing binding affinity and selectivity.[3] Its utility as an intermediate is highlighted in the development of therapeutic agents, including those for neurological disorders.[3]

This technical guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, synthesis, and applications of this compound, designed for researchers, scientists, and drug development professionals.

Core Chemical and Physical Properties

This compound is typically supplied as a solid, and its properties are foundational to its handling, storage, and application in synthesis.[4] While specific experimental data such as melting and boiling points are not consistently published for this exact salt, the table below consolidates its key identifiers and known characteristics.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| Synonyms | 3-(3-BroMophenyl)pyrrolidine HCl | [5][6] |

| CAS Number | 1082926-06-4; 1203681-69-9 (unspecified stereochemistry) | [5][6] |

| Molecular Formula | C₁₀H₁₃BrClN | [6] |

| Molecular Weight | 262.57 g/mol | [6] |

| Appearance | Solid / White powder | [3][4] |

| Storage | Store in a cool, dry, well-ventilated area in a tightly-closed container. | [7][8] |

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Analysis (Predicted)

While a definitive, published spectrum for this specific compound is not available in the provided search results, its structure allows for a reliable prediction of its key features in ¹H and ¹³C NMR spectroscopy. This analysis is crucial for identity confirmation and purity assessment in a laboratory setting.

¹H NMR Spectroscopy:

-

Aromatic Region (approx. 7.2-7.6 ppm): The four protons on the bromophenyl ring would appear in this region. Due to the meta-substitution pattern, complex splitting is expected. One would anticipate a singlet-like signal (or a narrow triplet) for the proton between the two substituents (on C2 of the phenyl ring), a doublet of doublets for the proton on C6, a triplet for the proton on C5, and another doublet of doublets for the proton on C4.

-

Pyrrolidine Ring Protons (approx. 2.0-4.0 ppm): The seven protons on the pyrrolidine ring would exhibit complex multiplets. The proton at the C3 position (methine proton) would likely be a multiplet, coupled to the adjacent methylene protons at C2 and C4. The protons on the nitrogen-adjacent carbons (C2 and C5) would be shifted furthest downfield within this aliphatic region and would likely show diastereotopic splitting. The C4 protons would also appear as a multiplet. The N-H proton of the hydrochloride salt may appear as a broad singlet, potentially further downfield, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR Spectroscopy:

-

Aromatic Carbons (approx. 120-145 ppm): Six signals are expected. The carbon bearing the bromine atom (C3') would be found around 122 ppm. The quaternary carbon attached to the pyrrolidine ring (C1') would be near 145 ppm. The remaining four CH carbons would appear between 125-131 ppm.

-

Pyrrolidine Carbons (approx. 25-60 ppm): Three signals are expected for the pyrrolidine ring carbons. The carbons adjacent to the nitrogen (C2 and C5) would be in the 45-60 ppm range, while the C4 carbon would be more upfield. The methine carbon (C3) attached to the phenyl ring would also be in the downfield portion of this range.

Synthesis and Reactivity

Proposed Synthetic Pathway:

A plausible and efficient synthesis of this compound can be envisioned starting from commercially available precursors. One common strategy in heterocyclic chemistry involves the construction of the ring system through cyclization. A representative workflow is outlined below.

Protocol:

-

Reaction Setup: To a solution of a suitable precursor, such as a protected 4-amino-1-(3-bromophenyl)butan-1-ol, in an appropriate anhydrous solvent (e.g., Tetrahydrofuran), a reagent to facilitate intramolecular cyclization (e.g., via activation of the hydroxyl group like mesylation followed by base-mediated ring closure) is added at a controlled temperature.

-

Cyclization: The reaction mixture is stirred, typically at room temperature or with gentle heating, until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC). The choice of a protecting group on the nitrogen is critical to prevent side reactions and is typically an acid-labile group like Boc (tert-butoxycarbonyl).

-

Deprotection and Salt Formation: Following the successful formation of the N-protected 3-(3-bromophenyl)pyrrolidine, the protecting group is removed. For a Boc group, this is achieved by introducing a strong acid, such as hydrochloric acid dissolved in an organic solvent like dioxane or methanol. This step simultaneously removes the protecting group and forms the desired hydrochloride salt.

-

Work-up and Purification: The resulting hydrochloride salt often precipitates from the reaction mixture and can be isolated by filtration. The crude product is then washed with a non-polar solvent (e.g., diethyl ether) to remove organic impurities and dried under vacuum to yield the final product. Purity can be assessed using NMR and HPLC.

This generalized pathway leverages established methodologies for pyrrolidine synthesis, offering a reliable route for laboratory-scale production.[9]

Caption: Proposed workflow for the synthesis of 3-(3-Bromophenyl)pyrrolidine HCl.

Reactivity: The compound possesses two primary sites of reactivity:

-

Secondary Amine: The pyrrolidine nitrogen is nucleophilic and can be readily functionalized via N-alkylation, N-acylation, or reductive amination, allowing for its incorporation into larger molecular frameworks.

-

Bromophenyl Group: The carbon-bromine bond is a key site for metal-catalyzed cross-coupling reactions. This enables the introduction of a wide variety of substituents (alkyl, aryl, vinyl, etc.) at the C3 position of the phenyl ring, making it an invaluable tool for structure-activity relationship (SAR) studies.[3]

Applications in Research and Drug Development

The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry. Its non-planar, sp³-rich structure is advantageous for creating molecules that can effectively explore three-dimensional binding pockets in biological targets, often leading to improved potency and selectivity compared to flat, aromatic systems.[1][2]

This compound serves as a critical intermediate in the synthesis of novel therapeutic agents. Its derivatives are explored for a range of biological activities:

-

Neurological Disorders: Substituted phenyl-pyrrolidines are frequently investigated as ligands for receptors and transporters in the central nervous system (CNS). The unique conformational properties of the pyrrolidine ring can be tailored to achieve high affinity for specific neurological targets.[3]

-

Enzyme Inhibitors: The scaffold can be elaborated to design potent and selective enzyme inhibitors. For example, a related compound, 3-(4-Bromophenyl)pyrrolidine hydrochloride, is used in the preparation of pyrazolopyrimidines for treating diseases mediated by the ALK2 enzyme.[10]

-

Oncology and Other Therapeutic Areas: The ability to functionalize both the pyrrolidine nitrogen and the bromophenyl ring allows for the creation of diverse chemical libraries. These libraries are screened against various targets in oncology, inflammation, and infectious diseases, making this scaffold a valuable starting point for broad drug discovery campaigns.[1]

Safety and Handling

As with any laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety. Based on available safety data sheets for this and structurally similar compounds, the following precautions are mandated.[7][11]

Hazard Identification:

-

Acute Toxicity: Harmful if swallowed.[11]

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.[11]

-

Respiratory Irritation: May cause respiratory irritation.[11]

Recommended Handling Procedures:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[7][12] Facilities should be equipped with an eyewash station and safety shower.[7]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[11]

Storage and Disposal:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location, away from incompatible substances such as strong oxidizing agents.[7]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12]

First Aid Measures:

-

If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting.[11][12]

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If irritation occurs, seek medical advice.[11][12]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[12]

References

- AK Scientific, Inc. (n.d.). (R)-3-(3-Bromophenyl)pyrrolidine hydrochloride Safety Data Sheet.

- Sigma-Aldrich. (n.d.). 1-(3-Bromophenyl)pyrrolidine, HCl.

- Chem-Impex. (n.d.). (+/-)-trans-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride.

- Fisher Scientific. (n.d.). Pyrrolidine Safety Data Sheet.

- Sigma-Aldrich. (2023, September 26). Triprolidine hydrochloride Safety Data Sheet.

- Sigma-Aldrich. (2025, November 6). Pyrrolidine Safety Data Sheet.

- ChemicalBook. (2025, October 14). 3-(3-BroMophenyl)pyrrolidine HCl | 1082926-06-4.

- ChemScene. (n.d.). (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride | 1391452-66-6.

- CymitQuimica. (2024, December 19). (S)-2-(2-Bromophenyl)pyrrolidine Safety Data Sheet.

- ChemicalBook. (2022, August 26). 3-(3-BroMophenyl)pyrrolidine hcl | 1203681-69-9.

- ChemicalBook. (2025, October 14). 3-(4-BroMophenyl)pyrrolidine hydrochloride | 1187931-39-0.

- ChemicalBook. (n.d.). 3,3-DIMETHYL-PYRROLIDINE HYDROCHLORIDE(792915-20-9) 1H NMR spectrum.

- ChemicalBook. (n.d.). 3-(4-BroMophenyl)pyrrolidine hydrochloride(1187931-39-0) 1H NMR spectrum.

-

Ciaffaglione, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4888. Retrieved from [Link]

- BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.

- Google Patents. (n.d.). WO2007141803A2 - A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).

- Google Patents. (n.d.). US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine.

- ChemicalBook. (n.d.). (R)-(-)-3-Pyrrolidinol hydrochloride(104706-47-0) 1H NMR.

- ChemicalBook. (n.d.). R-3-(BOC-AMINOMETHYL)-PYRROLIDINE-HCl(1217858-20-2) 1H NMR.

- SpectraBase. (n.d.). Pyrrolidine - Optional[1H NMR] - Spectrum.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3-(3-BroMophenyl)pyrrolidine HCl | 1082926-06-4 [chemicalbook.com]

- 6. 3-(3-BroMophenyl)pyrrolidine hcl | 1203681-69-9 [chemicalbook.com]

- 7. aksci.com [aksci.com]

- 8. chemscene.com [chemscene.com]

- 9. US7652152B2 - Synthetic method of optically pure (S)-3-hydroxypyrrolidine - Google Patents [patents.google.com]

- 10. 3-(4-BroMophenyl)pyrrolidine hydrochloride | 1187931-39-0 [chemicalbook.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. fishersci.com [fishersci.com]

3-(3-Bromophenyl)pyrrolidine hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 3-(3-Bromophenyl)pyrrolidine Hydrochloride

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the synthesis and characterization of this compound, a key intermediate in contemporary drug discovery. The pyrrolidine ring is a privileged scaffold found in numerous FDA-approved pharmaceuticals, making robust synthetic and analytical methods for its derivatives crucial for advancing medicinal chemistry.[1][2] This document moves beyond a simple recitation of methods to provide a detailed, field-proven perspective on the process, emphasizing the scientific rationale behind key procedural steps and ensuring a self-validating, trustworthy protocol.

Strategic Approach to Synthesis: The Lactam Reduction Pathway

While several routes to 3-aryl pyrrolidines exist, including modern catalytic methods like palladium-catalyzed hydroarylation[1][3], a highly reliable and scalable approach proceeds through the chemical reduction of the corresponding lactam, 3-(3-bromophenyl)pyrrolidin-2-one. This strategy is favored for its high fidelity, predictable outcomes, and the relative accessibility of the lactam precursor.

The core of this synthesis involves the conversion of a carbonyl group in the pyrrolidin-2-one ring to a methylene group, yielding the desired pyrrolidine. This is followed by salt formation to produce the stable and easily handled hydrochloride salt.

Caption: High-level workflow for the synthesis of the target compound.

Causality Behind Experimental Choices

-

Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing amides and lactams to amines. Its high reactivity necessitates careful handling under anhydrous (dry) conditions, as it reacts violently with water. The choice of LiAlH₄ over milder reagents like sodium borohydride (NaBH₄), which is ineffective for lactam reduction, is critical for driving the reaction to completion.

-

Solvent System: Anhydrous tetrahydrofuran (THF) is the solvent of choice. Its aprotic nature prevents quenching of the LiAlH₄, and its ability to solvate the reactants facilitates the reaction.

-

Work-up Procedure: A sequential addition of water and then a sodium hydroxide solution (a Fieser work-up) is a standard and safe method for quenching the excess LiAlH₄ and the resulting aluminum salts. This procedure is designed to precipitate the aluminum salts as a granular solid that can be easily removed by filtration, simplifying the purification of the free base product.

-

Salt Formation: The synthesized 3-(3-bromophenyl)pyrrolidine is a free base, often an oil that is difficult to handle and purify. Conversion to its hydrochloride salt by treatment with HCl in a non-polar solvent like diethyl ether or isopropanol provides a stable, crystalline solid. This solid form is ideal for storage, weighing, and subsequent use in further reactions.

Detailed Experimental Protocol

Step 1: Reduction of 3-(3-bromophenyl)pyrrolidin-2-one

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add lithium aluminum hydride (1.2 eq.) suspended in anhydrous THF under a nitrogen atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Dissolve 3-(3-bromophenyl)pyrrolidin-2-one (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by TLC.

-

Once the reaction is complete, cool the flask back to 0°C.

-

Carefully quench the reaction by the sequential dropwise addition of H₂O (X mL), followed by 15% aqueous NaOH (X mL), and finally H₂O (3X mL), where X is the mass of LiAlH₄ used in grams.

-

Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate forms.

-

Filter the mixture through a pad of Celite, washing the filter cake with additional THF.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(3-bromophenyl)pyrrolidine free base, typically as an oil.

Step 2: Formation of the Hydrochloride Salt

-

Dissolve the crude free base in a minimal amount of a suitable solvent, such as diethyl ether or isopropanol.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) or isopropanol dropwise with stirring.

-

Continue addition until the solution becomes acidic (test with pH paper) and a precipitate is observed.

-

Stir the resulting slurry at room temperature for 1-2 hours to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized this compound.

Caption: A logical workflow for the analytical characterization of the final product.

Physicochemical Properties

The fundamental properties of the synthesized compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃BrClN | |

| Molecular Weight | 262.57 g/mol | |

| Monoisotopic Mass | 225.0153 Da (for free base) | [4] |

| Appearance | White to off-white solid | |

| InChIKey | VSILMHOCUHKEQH-UHFFFAOYSA-N (for free base) | [4] |

Spectroscopic Data & Interpretation

¹H NMR Spectroscopy

The proton NMR spectrum is the primary tool for structural elucidation. The expected signals for this compound are:

-

Aromatic Region (δ 7.0-7.5 ppm): Four protons on the bromophenyl ring will appear in this region. Due to the meta-substitution, complex splitting patterns (e.g., multiplets, triplets, doublets of doublets) are expected.

-

Pyrrolidine Ring Protons (δ 2.0-4.0 ppm): The seven protons on the pyrrolidine ring will appear as a series of complex multiplets in the aliphatic region. The proton at the C3 position (methine proton) will be coupled to both the adjacent phenyl ring and the C2/C4 methylene protons. The protons on the nitrogen-adjacent carbons (C2 and C5) will typically be the most downfield of the aliphatic signals.

-

N-H Protons (δ 8.5-9.5 ppm): In the hydrochloride salt, the two protons on the positively charged nitrogen atom will typically appear as a broad singlet in a downfield region. The exact chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides confirmation of the carbon skeleton.

-

Aromatic Carbons (δ 120-145 ppm): Six signals are expected. The carbon atom directly attached to the bromine (C-Br) will be significantly shifted, and its signal may be less intense.

-

Aliphatic Carbons (δ 25-60 ppm): Four signals corresponding to the pyrrolidine ring carbons are expected in this region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the molecule. For the free base, the mass spectrum will show a characteristic isotopic pattern for a molecule containing one bromine atom, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

-

Expected [M+H]⁺ for Free Base: m/z 226.02 and 228.02.[4]

Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

-

~2700-3000 cm⁻¹: Broad N-H stretch from the secondary ammonium salt (-NH₂⁺-).

-

~2850-2950 cm⁻¹: C-H stretching from the aliphatic CH₂ groups.

-

~1450-1600 cm⁻¹: C=C stretching from the aromatic ring.

-

~500-600 cm⁻¹: C-Br stretching.

Conclusion

This guide has detailed a robust and reliable method for the synthesis of this compound via lactam reduction. By understanding the chemical principles behind each step—from the choice of a potent reducing agent to the rationale for converting the final product to a stable salt—researchers can execute this synthesis with high confidence. The comprehensive characterization workflow outlined, employing NMR, MS, and IR spectroscopy, provides a self-validating system to ensure the production of high-purity material suitable for the demanding applications in drug development and scientific research.

References

-

PubChem. this compound (C10H12BrN). Available at: [Link]

-

The Royal Society of Chemistry. Supporting Information: Improving yield of graphene oxide catalysed n-heterocyclization of amines. Available at: [Link]

-

PMC (NIH). Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. Available at: [Link]

-

PubChem. (3e)-3-[(3-bromophenyl)methylidene]pyrrolidine hydrochloride. Available at: [Link]

-

PubChem. 3-(3-bromophenyl)-1-ethylpyrrolidine-2,5-dione. Available at: [Link]

-

PubChem. 3-(3-bromophenyl)pyrrolidin-2-one (C10H10BrNO). Available at: [Link]

-

PubChem. 3-[(3-bromophenyl)methyl]pyrrolidine (C11H14BrN). Available at: [Link]

-

ElectronicsAndBooks. Synthesis and Reactions of 3-Pyrrolidinones. Available at: [Link]

-

ChemRxiv. Synthesis and Reactions of 3-Pyrrolidinones. Available at: [Link]

-

PubMed. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. Available at: [Link]

-

PMC (NIH). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available at: [Link]

-

Organic Chemistry Portal. Pyrrolidine synthesis. Available at: [Link]

-

ACG Publications. Records of Natural Products-SI. Available at: [Link]

- Google Patents.A process for the synthesis of (e) -2-[1 - (4 - methyl phenyl) -3-(1-pyrronyl)-1 - propenyl] pyridine (triprolidine).

-

ResearchGate. Recent Advances in the Synthesis of Pyrrolidines. Available at: [Link]

-

PubChem. 3-(3-Methoxyphenyl)pyrrolidine hydrochloride. Available at: [Link]

Sources

An In-depth Technical Guide to 3-(3-Bromophenyl)pyrrolidine Hydrochloride: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrrolidine Scaffold in Medicinal Chemistry

The five-membered nitrogen-containing heterocycle, pyrrolidine, is a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1][2] Its prevalence in FDA-approved drugs underscores its importance as a privileged scaffold in medicinal chemistry.[3] The three-dimensional character of the sp³-hybridized pyrrolidine ring allows for a thorough exploration of pharmacophore space, a critical aspect in designing novel therapeutics with high affinity and selectivity.[4] This guide focuses on a particularly valuable derivative, 3-(3-bromophenyl)pyrrolidine hydrochloride, a key building block for compounds targeting central nervous system (CNS) disorders.

This technical guide will provide a comprehensive overview of this compound, including its chemical properties, a detailed synthetic route, its applications in drug discovery with a focus on its role in the development of monoamine reuptake inhibitors, and analytical methodologies for its characterization.

Physicochemical Properties and CAS Number Identification

This compound is a chiral compound, existing as a racemic mixture and as individual (S) and (R) enantiomers. The biological activity of chiral molecules is often stereospecific, making the use of enantiomerically pure forms crucial in drug development. The Chemical Abstracts Service (CAS) has assigned distinct numbers to these forms. While several CAS numbers are referenced in commercial and chemical literature, the most commonly cited are:

-

Racemic this compound: CAS 1203681-69-9

-

(S)-3-(3-Bromophenyl)pyrrolidine: CAS 1336128-80-3[5]

-

(S)-2-(3-Bromophenyl)pyrrolidine hydrochloride: CAS 1391452-66-6[6]

For the purpose of this guide, we will focus on the synthesis and application of the chiral pyrrolidine core, as enantiomeric purity is a critical consideration in modern drug development.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃BrClN | [6] |

| Molecular Weight | 262.57 g/mol | [6] |

| Appearance | White to off-white solid | [7] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane | [7] |

| Storage | Sealed in a dry environment at 2-8°C | [6] |

Synthesis of 3-(3-Bromophenyl)pyrrolidine: A Strategic Approach

The synthesis of substituted pyrrolidines is a well-established area of organic chemistry, with numerous strategies available.[8][9] A common and effective method for constructing the 3-arylpyrrolidine scaffold involves a multi-step sequence starting from commercially available materials. The following protocol outlines a representative synthesis, emphasizing the rationale behind the chosen transformations.

Experimental Protocol: A Representative Synthesis

Step 1: Michael Addition

The synthesis can be initiated with a Michael addition of a glycine equivalent to an appropriate α,β-unsaturated carbonyl compound. This reaction establishes the carbon backbone of the pyrrolidine ring. The choice of protecting groups on the glycine nitrogen is critical for directing the subsequent cyclization and for ensuring compatibility with downstream reaction conditions.

Step 2: Reductive Amination and Cyclization

Following the Michael addition, an intramolecular reductive amination is a robust method to form the pyrrolidine ring. This step involves the formation of an iminium ion intermediate, which is then reduced in situ. The choice of reducing agent is key to achieving high diastereoselectivity if a chiral center is already present.

Step 3: Aryl Group Introduction

The 3-(3-bromophenyl) moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, on a pre-functionalized pyrrolidine ring. Alternatively, the aryl group can be incorporated earlier in the synthesis, for instance, by starting with a 3-bromophenyl-substituted precursor.

Step 4: Deprotection and Salt Formation

The final steps involve the removal of any protecting groups and the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Caption: A generalized synthetic workflow for this compound.

Application in Drug Discovery: A Scaffold for Monoamine Reuptake Inhibitors

3-(3-Bromophenyl)pyrrolidine serves as a crucial pharmacophore in the design of potent and selective inhibitors of monoamine transporters, particularly the norepinephrine transporter (NET) and the serotonin transporter (SERT).[10][11] These transporters are responsible for the reuptake of norepinephrine and serotonin from the synaptic cleft, thereby terminating their signaling.[12][13] Inhibition of this reuptake process leads to an increase in the extracellular concentrations of these neurotransmitters, a mechanism that underlies the therapeutic effects of many antidepressant and anxiolytic drugs.

Structure-Activity Relationship (SAR) Insights

The 3-(3-bromophenyl)pyrrolidine scaffold provides a rigid framework that allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties. Key SAR insights include:

-

The 3-Bromophenyl Group: The bromine atom at the meta position of the phenyl ring has been shown to enhance binding affinity for monoamine transporters compared to unsubstituted analogs.[14] This is likely due to favorable hydrophobic and electronic interactions within the transporter's binding pocket.

-

Pyrrolidine Ring Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is often critical for activity. Different enantiomers can exhibit significantly different potencies and selectivities for NET and SERT.

-

Substituents on the Pyrrolidine Nitrogen: Modification of the pyrrolidine nitrogen with various substituents allows for fine-tuning of the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanism of Action: Inhibition of Neurotransmitter Reuptake

Compounds derived from the 3-(3-bromophenyl)pyrrolidine scaffold act as competitive inhibitors at the substrate-binding site of NET and SERT. By blocking the reuptake of norepinephrine and serotonin, these compounds prolong the presence of these neurotransmitters in the synapse, leading to enhanced downstream signaling.

Sources

- 1. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 3. enamine.net [enamine.net]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. (S)-3-(3-bromophenyl)pyrrolidine | C10H12BrN | CID 28350497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. Buy 3-(3-Bromo-phenyl)-pyrrolidin-3-OL (EVT-13320124) [evitachem.com]

- 8. mdpi.com [mdpi.com]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Neurotransmitter transporters: fruitful targets for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neurotransmitter transporters and their impact on the development of psychopharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

(S)-2-(3-bromophenyl)pyrrolidine HCl synthesis

An In-Depth Technical Guide to the Synthesis of (S)-2-(3-bromophenyl)pyrrolidine HCl

Introduction

(S)-2-(3-bromophenyl)pyrrolidine hydrochloride is a chiral pyrrolidine derivative that serves as a crucial building block in medicinal chemistry. The pyrrolidine scaffold is a privileged structure found in numerous FDA-approved drugs and biologically active compounds.[1] Specifically, the stereochemistry at the C2 position of the pyrrolidine ring can dramatically influence pharmacological activity, with different enantiomers sometimes exhibiting agonistic versus antagonistic effects.[2] This makes the development of robust, scalable, and enantioselective synthetic routes to compounds like (S)-2-(3-bromophenyl)pyrrolidine HCl a topic of significant interest for researchers and drug development professionals.[3]

This guide provides a comprehensive overview of the primary strategies for synthesizing this target molecule, focusing on the underlying chemical principles, the rationale for methodological choices, and detailed experimental protocols. We will explore both asymmetric synthesis, which constructs the desired enantiomer directly, and chiral resolution, which involves the separation of a racemic mixture.

Strategic Overview: Asymmetric Synthesis vs. Chiral Resolution

The synthesis of a single enantiomer of a chiral molecule can be broadly approached in two ways: creating the chiral center stereoselectively from an achiral or prochiral precursor (asymmetric synthesis) or separating a pre-formed 50:50 mixture of enantiomers (chiral resolution).

-

Asymmetric Synthesis: This is often the more elegant and efficient approach as it avoids the "loss" of 50% of the material inherent in classical resolution. Methods include the use of chiral auxiliaries, chiral catalysts (including enzymes), and chiral reagents to direct the formation of the desired stereoisomer.

-

Chiral Resolution: This classical method involves converting the racemic mixture into a pair of diastereomers, which have different physical properties and can be separated by techniques like crystallization.[4][5] While reliable, it is inherently less atom-economical unless the undesired enantiomer can be racemized and recycled.

Asymmetric Synthesis: Building the Chiral Center

The most sophisticated strategies for synthesizing (S)-2-(3-bromophenyl)pyrrolidine involve the direct, stereocontrolled formation of the C2 chiral center.

Method A: Chiral Auxiliary-Mediated Synthesis

One of the most effective methods for synthesizing enantiopure 2-arylpyrrolidines involves the use of a chiral sulfinyl group as a removable auxiliary. This approach offers high diastereoselectivity and yields.[6][7][8] The general strategy begins with a γ-chloro N-(tert-butanesulfinyl)ketimine, which undergoes a highly stereoselective reductive cyclization.

Causality of Stereoselection: The chiral N-tert-butanesulfinyl group effectively shields one face of the imine C=N bond. The delivery of a hydride from a reducing agent, such as lithium triethylborohydride (LiBEt₃H), is therefore directed to the opposite, less sterically hindered face. This controlled addition sets the stereochemistry at the C2 position. The subsequent intramolecular nucleophilic substitution (cyclization) by the newly formed amine on the alkyl chloride proceeds to form the pyrrolidine ring.

Method B: Biocatalytic Asymmetric Synthesis

A modern and green alternative utilizes enzymes, specifically transaminases (TAs), to perform an asymmetric reductive amination.[9] This method starts from a commercially available ω-chloroketone.

Mechanism and Advantages: Transaminases catalyze the transfer of an amino group from a donor (like isopropylamine, IPA) to a ketone substrate. The enzyme's chiral active site ensures that this transfer occurs with exceptionally high enantioselectivity, often exceeding 95% enantiomeric excess (ee).[9] The resulting chiral amino chloride intermediate spontaneously cyclizes in situ to form the desired pyrrolidine. A key advantage is that both (R)- and (S)-selective transaminases are often available, allowing access to either enantiomer of the final product by simply choosing the appropriate enzyme.[9]

Chiral Resolution: Separating Enantiomers

If a racemic synthesis of 2-(3-bromophenyl)pyrrolidine is performed first, the enantiomers must then be separated.

Method C: Diastereomeric Salt Crystallization

This is a classical and widely used technique for resolving racemic amines.[5]

Principle of Separation: The racemic free base of 2-(3-bromophenyl)pyrrolidine is treated with a single enantiomer of a chiral acid, known as a resolving agent (e.g., (+)-tartaric acid, (-)-mandelic acid).[10] This reaction forms a pair of diastereomeric salts: [(S)-amine·(R)-acid] and [(R)-amine·(R)-acid]. Unlike enantiomers, diastereomers possess different physical properties, most importantly, different solubilities in a given solvent system.[4] Through a process of fractional crystallization, the less soluble diastereomeric salt will precipitate from the solution, allowing it to be isolated by filtration. The desired (S)-amine is then liberated from the purified salt by treatment with a base.

Method D: Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the analysis and preparative-scale separation of enantiomers.[11][12] The racemic mixture is passed through a column packed with a chiral stationary phase (CSP). The enantiomers form transient, diastereomeric complexes with the CSP, leading to different retention times and enabling their separation. While highly effective at achieving excellent purity (>99% ee), scaling this method for large-scale production can be costly.[11]

Data Summary: Comparison of Synthetic Strategies

| Strategy | Key Principle | Typical Enantiomeric Excess (ee) | Yield | Advantages | Disadvantages |

| Asymmetric Synthesis (Chiral Auxiliary) | Covalent bonding of a chiral auxiliary to direct a stereoselective reaction. | >99%[6] | Good to High | High stereocontrol; reliable and well-established methodology. | Requires additional steps for auxiliary attachment and removal. |

| Asymmetric Synthesis (Biocatalysis) | Enzyme-catalyzed asymmetric transformation of a prochiral substrate. | >95%[9] | Moderate to High | Extremely high enantioselectivity; mild, green conditions; access to both enantiomers. | Requires screening for suitable enzymes; potential for substrate inhibition. |

| Chiral Resolution (Crystallization) | Separation of diastereomeric salts based on differential solubility. | Up to 98%[11] | <50% (per enantiomer) | Scalable, uses standard equipment, cost-effective resolving agents.[5] | Inherently low yield; can be labor-intensive to optimize crystallization conditions.[4] |

| Chiral Resolution (Chiral HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | >99%[11] | High (for separated fraction) | High purity achievable; applicable to a wide range of compounds. | Expensive for large-scale production; requires specialized equipment. |

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(S)-2-(3-bromophenyl)pyrrolidine via Chiral Auxiliary

This protocol is a representative procedure based on the diastereoselective reduction of a chiral N-tert-butanesulfinyl imine.[6][7]

-

Step 1: Imine Formation. To a solution of 4-chloro-1-(3-bromophenyl)butan-1-one in THF, add (S)-(-)-2-methyl-2-propanesulfinamide and Ti(OEt)₄. Heat the mixture at reflux for 12-18 hours. Monitor by TLC for the disappearance of the ketone. Cool the reaction to room temperature, pour into brine, and extract with ethyl acetate. The organic layers are dried and concentrated to yield the crude γ-chloro N-(tert-butanesulfinyl)ketimine, which is used without further purification.

-

Step 2: Diastereoselective Reduction and Cyclization. Dissolve the crude imine in anhydrous THF and cool to -78 °C under a nitrogen atmosphere. Add LiBEt₃H (Super-Hydride®, 1.0 M in THF) dropwise. Stir the reaction at -78 °C for 3-4 hours. Quench the reaction by the slow addition of methanol, followed by saturated NH₄Cl solution. Warm to room temperature and stir for 1 hour. Extract the product with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product is the N-sulfinyl protected pyrrolidine.

-

Step 3: Boc Protection. Dissolve the crude product from Step 2 in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of DMAP. Stir at room temperature for 6-12 hours. Wash the reaction mixture with water and brine, then dry and concentrate.

-

Step 4: N-Sulfinyl Deprotection. Dissolve the Boc- and sulfinyl-protected intermediate in methanol and add 3M HCl. Stir at room temperature for 1-2 hours until TLC indicates complete removal of the sulfinyl group. Neutralize with saturated NaHCO₃ and extract with ethyl acetate. The combined organic layers are dried and concentrated. Purify by column chromatography to yield N-Boc-(S)-2-(3-bromophenyl)pyrrolidine.

Protocol 2: N-Boc Deprotection and HCl Salt Formation

This protocol describes the final step to obtain the target hydrochloride salt from its N-Boc protected precursor.

-

Step 1: N-Boc Deprotection. Dissolve N-Boc-(S)-2-(3-bromophenyl)pyrrolidine in a suitable solvent such as 1,4-dioxane or ethyl acetate.[13] Cool the solution to 0 °C in an ice bath. Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents) dropwise.

-

Step 2: Reaction and Isolation. Allow the reaction to warm to room temperature and stir for 1-4 hours.[13] Monitor the deprotection by TLC or LC-MS. The product hydrochloride salt will often precipitate from the solution.

-

Step 3: Purification. If a precipitate has formed, collect the solid by filtration, wash with cold diethyl ether or the reaction solvent, and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to induce crystallization and remove soluble impurities. Dry the final white or off-white solid under vacuum to yield pure (S)-2-(3-bromophenyl)pyrrolidine HCl.

Conclusion

The synthesis of (S)-2-(3-bromophenyl)pyrrolidine HCl can be achieved through several strategic pathways, each with distinct advantages and considerations. Asymmetric methods, particularly those employing chiral auxiliaries or biocatalysis, offer an efficient and direct route to the enantiomerically pure compound, aligning with modern principles of green and atom-economical chemistry.[9] Classical chiral resolution via diastereomeric salt formation remains a robust and scalable, albeit lower-yielding, alternative that is valuable in many industrial settings.[10] The choice of the optimal synthetic route will depend on factors such as required scale, cost, available equipment, and the desired level of enantiopurity. This guide provides the foundational knowledge for researchers and professionals to make informed decisions in the synthesis of this important chiral building block.

References

-

Wolfe, J. P., et al. (2010). Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines. National Institutes of Health. [Link]

-

Alcon, M., et al. (2010). Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines. Royal Society of Chemistry. [Link]

-

Reddy, L. R. & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine. Chemical Communications. [Link]

-

van den Berg, C., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. [Link]

-

Reddy, L. R. & Prashad, M. (2010). Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine. PubMed. [Link]

-

Sperry, J. (2022). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. National Institutes of Health. [Link]

-

Reddy, P. V., et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. National Institutes of Health. [Link]

-

Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Orazzhanuly, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. National Institutes of Health. [Link]

-

Wikipedia. Chiral resolution. Wikipedia. [Link]

-

El-Faham, A., et al. (2010). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

-

Hebei Boz Chemical Co., Ltd. (2023). BOC deprotection. Hebei Boz Chemical Co., Ltd. [Link]

-

Dalpozzo, R. & Attanasi, O. A. (2021). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. [Link]

-

MySkinRecipes. (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride. MySkinRecipes. [Link]

-

Garg, Y., et al. (2017). An enantioselective approach to 3-substituted pyrrolidines: Asymmetric synthesis for pyrrolidine core of serotonin norepinephrine reuptake inhibitors (SNRIs). Scilit. [Link]

-

Orazzhanuly, A., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-

ResearchGate. (2023). Recent Advances in the Synthesis of Pyrrolidines. ResearchGate. [Link]

-

Onyx Scientific. Chiral Resolution Screening. Onyx Scientific. [Link]

-

Scafato, P., et al. (2020). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. National Institutes of Health. [Link]

-

ResearchGate. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ResearchGate. [Link]

-

Vitucci, G., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

-

Thomas, C. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]

- Google Patents. (2011). Method for synthesizing N-Boc-3-pyrrolidine formaldehyde.

Sources

- 1. enamine.net [enamine.net]

- 2. Asymmetric Palladium-Catalyzed Carboamination Reactions for the Synthesis of Enantiomerically Enriched 2-(Arylmethyl)- and 2-(Alkenylmethyl) pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-2-(3-Bromophenyl)pyrrolidine hydrochloride [myskinrecipes.com]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. pharmtech.com [pharmtech.com]

- 6. Asymmetric synthesis of 2-arylpyrrolidines starting from γ-chloro N-(tert-butanesulfinyl)ketimines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to gamma-chlorinated N-tert-butanesulfinyl imine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. onyxipca.com [onyxipca.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.co.uk [fishersci.co.uk]

Stereoselective Synthesis of Pyrrolidine Derivatives from Proline: A Chiral Pool Approach to Advanced Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and chiral catalysts.[1][2] Its non-planar, sp³-rich structure provides an ideal framework for creating three-dimensional diversity crucial for specific biological interactions.[2] L-proline, a naturally occurring amino acid, represents an exceptionally valuable starting material for the synthesis of these derivatives. It is an inexpensive, enantiomerically pure, and conformationally constrained building block, offering a robust chiral foundation for complex molecular architectures.[2][3] This technical guide provides an in-depth exploration of the primary strategies for the stereoselective synthesis of pyrrolidine derivatives by leveraging the inherent chirality of proline. We will dissect the causal mechanisms behind stereocontrol in the functionalization of the proline ring at each position (C2, C3, C4, and C5), present detailed, field-proven protocols for key transformations, and examine the application of these methods in the synthesis of medicinally relevant compounds.

Introduction: The Strategic Advantage of the Proline Chiral Pool

The overrepresentation of the pyrrolidine motif in FDA-approved drugs underscores its importance in drug design.[2] Molecules such as the ACE inhibitor Captopril, the antiviral agent Daclatasvir, and the erectile dysfunction treatment Avanafil all feature a core pyrrolidine ring derived from proline or its close relative, 4-hydroxyproline.[1] The synthetic value of proline lies in its "chiral pool" status; its stereocenter is pre-defined by nature, allowing chemists to bypass the often-challenging step of creating chirality from achiral precursors.

Synthetic approaches to pyrrolidine derivatives can be broadly categorized into two classes: the functionalization of an existing, optically pure cyclic source like proline, or the cyclization of acyclic precursors.[1][4] This guide focuses on the former, as it provides the most direct and reliable route for transferring the stereochemical information from the starting material to the final product. By strategically modifying the carboxyl group, the secondary amine, and the C-H bonds at positions C2 through C5, a vast array of stereochemically complex derivatives can be accessed.

Chapter 1: Regio- and Stereoselective Functionalization of the Proline Ring

The inherent structure of proline provides a template for highly selective reactions. The existing stereocenter at C2, the conformational rigidity of the ring, and the presence of two distinct functional groups (amine and carboxylic acid) allow for predictable control over the introduction of new substituents.

C2-Position: Mastering the α-Carbon

Functionalization at the C2 position allows for the synthesis of α,α-disubstituted amino acids, which are of significant interest for creating conformationally constrained peptides.[5] However, controlling the stereochemistry at this quaternary center is a formidable challenge.

Causality Behind Stereocontrol: The primary strategy involves the generation of a proline enolate, followed by trapping with an electrophile. The stereochemical outcome is dictated by the direction of approach of the electrophile, which is sterically hindered on one face by the existing geometry of the chelated enolate and any protecting groups. For instance, the use of bulky N-protecting groups can effectively shield one face of the molecule, directing the incoming electrophile to the opposite side.

Experimental Protocol: Diastereoselective α-Alkylation of an N-Boc-Proline Derivative

This protocol describes the diastereoselective methylation of a proline derivative to create a C2 quaternary center.

1. Materials:

- N-Boc-L-proline methyl ester

- Anhydrous Tetrahydrofuran (THF)

- Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

- Methyl iodide (MeI)

- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Ethyl acetate (EtOAc)

- Brine

- Anhydrous magnesium sulfate (MgSO₄)

2. Procedure:

- Dissolve N-Boc-L-proline methyl ester (1.0 eq) in anhydrous THF (0.2 M) in a flame-dried, round-bottom flask under an argon atmosphere.

- Cool the solution to -78 °C in a dry ice/acetone bath.

- Slowly add LDA solution (1.1 eq) dropwise via syringe over 15 minutes. The solution may turn yellow, indicating enolate formation. Stir for 1 hour at -78 °C.

- Add methyl iodide (1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 4 hours.

- Quench the reaction by adding saturated aqueous NH₄Cl solution.

- Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with EtOAc (3 x 20 mL).

- Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

- Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography.

3. Self-Validation:

- Expected Outcome: Formation of N-Boc-α-methylproline methyl ester. The diastereomeric ratio (dr) can be determined by ¹H NMR or chiral HPLC analysis of the purified product. High diastereoselectivity is expected.

- Troubleshooting: Low yield may result from incomplete enolate formation or proton exchange. Ensure all reagents and glassware are scrupulously dry. If the diastereoselectivity is low, varying the solvent, temperature, or base may be necessary.

C4-Position: Leveraging the Hydroxyproline Handle

trans-4-hydroxy-L-proline is an inexpensive and commercially available derivative that serves as a powerful starting point for C4-functionalization. The hydroxyl group is a versatile "handle" that can be transformed into a wide range of other functionalities with high stereochemical fidelity.

Causality Behind Stereocontrol: The stereochemistry at C4 is most commonly controlled via nucleophilic substitution reactions on the hydroxyl group. The Mitsunobu reaction, for example, proceeds with a clean inversion of stereochemistry (Sₙ2 mechanism). This allows for the predictable synthesis of cis-4-substituted prolines from the trans-hydroxyproline precursor. Conversely, reactions that proceed through retention (e.g., via activation as a sulfonate followed by substitution with retention) can be used to access trans products. This ability to selectively produce either diastereomer is a cornerstone of proline chemistry.[6]

Caption: Mechanism of the Mitsunobu reaction for C4-functionalization.

C5-Position: The N-Acyliminium Ion Pathway

Functionalization at the C5 position is often achieved by leveraging the chemistry of N-acyliminium ions. These reactive intermediates are typically generated from derivatives of pyroglutamic acid (which is easily made from proline) or by oxidation of the proline ring itself.

Causality Behind Stereocontrol: An N-acyliminium ion is a planar, electrophilic species. When a nucleophile attacks this intermediate, it can approach from one of two faces. In a cyclic system derived from proline, these two faces are diastereotopic. The existing stereocenter at C2 creates a steric bias, directing the incoming nucleophile to the face opposite the C2 substituent, leading to the preferential formation of the trans-2,5-disubstituted product.[7][8] This substrate-controlled diastereoselectivity is a reliable method for establishing the stereochemistry at C5.

Caption: Stereoselective C5-functionalization via an N-acyliminium ion.

Chapter 2: Catalytic Strategies for Pyrrolidine Synthesis

While the chiral pool approach is powerful, modern catalysis offers complementary and often more efficient strategies. Proline derivatives are not only products but also serve as the basis for some of the most effective organocatalysts in asymmetric synthesis.

Proline-Derived Organocatalysts

L-proline itself is a renowned organocatalyst, operating through enamine or iminium ion intermediates.[9][10] However, its utility can be dramatically enhanced through structural modification. The development of diarylprolinol silyl ethers (e.g., Jørgensen-Hayashi catalysts) was a breakthrough, providing catalysts that are highly effective for a wide range of asymmetric transformations, including Michael additions and α-functionalizations.[11]

Causality Behind Enhanced Catalysis: The efficacy of these modified catalysts stems from several factors. The bulky diaryl(trialkylsilyloxy)methyl group at the C2 position serves two critical roles:

-

Stereocontrol: It acts as a large steric shield, effectively blocking one face of the enamine intermediate, forcing the electrophile to approach from the opposite, unhindered face with very high selectivity.

-

Solubility: It dramatically increases the catalyst's solubility in common organic solvents, overcoming a major limitation of unmodified proline.

Transition Metal-Catalyzed C-H Functionalization

A frontier in synthetic chemistry is the direct functionalization of C(sp³)–H bonds. This avoids the need for pre-functionalized starting materials, offering a more atom-economical approach. Palladium and rhodium catalysts have been developed for the directed C–H arylation of proline derivatives, primarily at the C3 position.[12]

Causality Behind Regioselectivity: These reactions rely on a directing group, often attached to the proline nitrogen. This group coordinates to the metal center, delivering the catalyst to a specific C–H bond in close proximity, typically forming a five- or six-membered metallacycle intermediate. This chelation-assisted strategy overcomes the challenge of differentiating between the multiple C–H bonds in the molecule, leading to high regioselectivity.

Table 1: Comparison of Stereoselective Methods

| Method | Target Position | Key Principle | Stereocontrol Element | Typical Stereoselectivity |

| Enolate Alkylation | C2 | Nucleophilic Substitution | Substrate (existing C2 stereocenter, N-protecting group) | Moderate to High (dr) |

| Mitsunobu Reaction | C4 | Sₙ2 Nucleophilic Substitution | Reagent (inversion of stereochemistry) | Excellent (dr) |

| N-Acyliminium Ion Addition | C5 | Nucleophilic Addition | Substrate (steric hindrance from C2 substituent) | High to Excellent (dr) |

| Organocatalysis (Jørgensen) | (On other molecules) | Enamine Catalysis | Catalyst (bulky C2 group directs electrophile) | Excellent (ee) |

| Pd-Catalyzed C-H Arylation | C3 | Directed C-H Activation | Directing Group on Nitrogen | High Regioselectivity |

Chapter 3: Applications in Drug Discovery - The Synthesis of Avanafil

The principles outlined above are not merely academic; they are routinely applied in the synthesis of life-saving medicines. Avanafil (Stendra®), a PDE5 inhibitor for erectile dysfunction, provides an excellent case study. Its synthesis begins with the reduction of L-proline to (S)-prolinol.[1]

Caption: Synthetic pathway from L-proline to Avanafil.

The key step is the initial reduction of the carboxylic acid. This transformation does not affect the stereocenter at C2, thus efficiently transferring the chirality of the starting material into a key intermediate. This intermediate, (S)-prolinol, is then coupled with a separate fragment to complete the synthesis of the final drug molecule.[1] This strategy highlights the power and efficiency of using proline as a chiral building block, where the crucial stereochemical information is installed from the very first step.

Conclusion and Future Outlook

Proline is more than just an amino acid; it is a cornerstone of stereoselective synthesis. Its rigid, pre-defined chiral structure provides an unparalleled starting point for the construction of complex pyrrolidine derivatives. By understanding the mechanistic principles that govern diastereoselectivity—steric hindrance, chelation control, and the predictable nature of reactions like the Mitsunobu—chemists can strategically functionalize every position on the pyrrolidine ring.

The future of this field will likely focus on the development of novel catalytic methods for late-stage C-H functionalization, allowing for the modification of proline residues within complex peptides and natural products.[13] Furthermore, the design of new proline-based organocatalysts with enhanced activity and novel reactivity will continue to push the boundaries of asymmetric synthesis. For researchers and professionals in drug development, a deep understanding of proline chemistry is not just beneficial—it is essential for the efficient and stereocontrolled synthesis of the next generation of therapeutics.

References

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.MDPI.

- Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon.RSC Publishing.

- Proline organoc

- Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cycliz

- Stereoselective Synthesis of Qu

- Heterogeneous organocatalysis: the proline case.RSC Publishing.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.PMC - NIH.

- The Origin of Stereoselectivity in Proline-Catalyzed Intramolecular Aldol Reactions.Journal of the American Chemical Society.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.SpringerLink.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.PubMed.

- Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides.PMC - PubMed Central.

- C(sp3)-H functionalization of proline.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

- Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation.

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

The Strategic Utility of 3-(3-Bromophenyl)pyrrolidine Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Pyrrolidine Scaffold and the Significance of the 3-Aryl Substitution Pattern

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry, featuring prominently in the structures of numerous natural products and synthetic drugs.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, while also providing a three-dimensional scaffold that can be strategically decorated to achieve high-affinity and selective interactions with biological targets.[1] Among the various substituted pyrrolidines, the 3-aryl motif has emerged as a particularly valuable pharmacophore, especially in the realm of neuroscience and oncology.

This guide focuses on a specific and highly versatile building block: 3-(3-Bromophenyl)pyrrolidine hydrochloride. The presence of the bromine atom on the phenyl ring is not a mere placeholder; it is a strategic functional group that unlocks a vast chemical space for the synthesis of novel therapeutics through a variety of cross-coupling reactions. This document will provide an in-depth exploration of the chemical properties, synthetic applications, and therapeutic potential of this building block, with a particular focus on its use in the development of dopamine receptor ligands.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₃BrClN | ChemScene |

| Molecular Weight | 262.57 g/mol | ChemScene |

| Appearance | Solid | Sigma-Aldrich |

| SMILES | Cl.BrC1=CC=CC(C2CCCN2)=C1 | Sigma-Aldrich |

| InChI Key | GYJHQYGVTRCCDK-UHFFFAOYSA-N | Sigma-Aldrich |

The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its handling and use in aqueous reaction media.

The 3-(3-Aryl)pyrrolidine Scaffold in Dopamine Receptor Ligands: A Case Study

The dopamine receptors, particularly the D2 and D3 subtypes, are critical targets for the treatment of a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and substance addiction.[3][4][5][6] The 3-(3-hydroxyphenyl)pyrrolidine scaffold has been identified as a potent pharmacophore for dopamine D3 receptor ligands.[7] While our focus is on the bromo-analog, the underlying principles of receptor interaction and structure-activity relationship (SAR) are highly transferable.

The synthesis of these ligands typically involves the N-alkylation of the pyrrolidine ring to introduce functionality that can probe the secondary binding pocket of the D3 receptor, thereby enhancing affinity and selectivity.[7] The 3-aryl group, in this case, the 3-bromophenyl moiety, orients itself within the orthosteric binding site.

Proposed Synthetic Pathway: Leveraging the Bromo- Functionality via Suzuki-Miyaura Cross-Coupling

The bromine atom in this compound is a key handle for carbon-carbon bond formation through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[8][9][10] This powerful transformation allows for the introduction of a wide variety of aryl, heteroaryl, and alkyl groups at the 3-position of the phenyl ring, enabling extensive SAR exploration.

Below is a proposed, detailed experimental protocol for a Suzuki-Miyaura coupling reaction using this compound as the starting material. This protocol is based on established methods for Suzuki couplings.[8][9][11][12]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-(3-Bromophenyl)pyrrolidine with a Heteroarylboronic Acid

Objective: To synthesize a novel 3-(3-heteroarylphenyl)pyrrolidine derivative as a potential dopamine receptor ligand.

Materials:

-

This compound

-

A suitable heteroarylboronic acid (e.g., 2-pyridinylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the heteroarylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Preparation: In a separate vial, prepare the palladium catalyst by dissolving palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) in a small amount of 1,4-dioxane.

-

Inert Atmosphere: Evacuate and backfill the reaction flask with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water to the reaction flask.

-

Catalyst Addition: Add the prepared palladium catalyst solution to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously overnight.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-(3-heteroarylphenyl)pyrrolidine.

Diagram of the Proposed Synthetic Workflow:

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Structure-Activity Relationship (SAR) Insights for Pyrrolidine-Based Therapeutics

The development of potent and selective therapeutics relies heavily on understanding the structure-activity relationship (SAR). For pyrrolidine derivatives, several key structural features influence their biological activity.

-

Stereochemistry: The stereochemistry at the 3-position of the pyrrolidine ring is often crucial for biological activity. Enantiomerically pure compounds frequently exhibit significantly different potencies and selectivities.[7]

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring can dramatically impact receptor binding. Electron-donating or -withdrawing groups can modulate the electronic properties of the molecule and influence interactions with the target protein.

-

N-Substitution on the Pyrrolidine Ring: The substituent on the pyrrolidine nitrogen plays a critical role in defining the pharmacological profile. As seen with dopamine D3 receptor ligands, extending a chain from the nitrogen can access secondary binding pockets, leading to enhanced affinity and selectivity.[7]

Diagram of Key SAR Points for 3-Arylpyrrolidine Scaffolds:

Caption: Key structural elements influencing the SAR of 3-arylpyrrolidines.

Applications in Anticancer Drug Discovery

Beyond neuroscience, the pyrrolidine scaffold is a valuable component in the design of novel anticancer agents.[13][14][15][16] Various derivatives have shown significant antiproliferative effects against a range of cancer cell lines.[13][14] The this compound building block can be utilized in the synthesis of spirooxindole-pyrrolidine hybrids and other complex heterocyclic systems that have demonstrated potent cytotoxic activity.[13][17] The bromo-substituent again serves as a versatile handle for diversification through cross-coupling reactions to optimize anticancer efficacy.

Conclusion

This compound is a high-value building block for the synthesis of novel therapeutics. Its inherent 3-arylpyrrolidine scaffold is a privileged motif in medicinal chemistry, particularly for targeting CNS disorders. The strategic placement of the bromine atom provides a versatile anchor for a wide array of synthetic transformations, most notably the Suzuki-Miyaura cross-coupling, which enables the systematic exploration of chemical space and the fine-tuning of pharmacological properties. The insights provided in this guide are intended to empower researchers and drug development professionals to effectively leverage this building block in their quest for the next generation of innovative medicines.

References

-

Synthesis of new thiazolo-pyrrolidine-(spirooxindole) tethered to 3-acylindole as anticancer agents. PubMed. [Link]

-

Synthesis of new thiazolo-pyrrolidine –(Spirooxindole) tethered to 3-acylindole as anticancer agents | Request PDF. ResearchGate. [Link]

-

Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. MDPI. [Link]

-

Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. PubMed. [Link]

-

Synthesis of Novel Benzofuran Spiro-2-Pyrrolidine Derivatives via [3+2] Azomethine Ylide Cycloadditions and Their Antitumor Activity. MDPI. [Link]

-

N⁴-(3-Bromophenyl)-7-(substituted benzyl) pyrrolo[2,3-d]pyrimidines as potent multiple receptor tyrosine kinase inhibitors: design, synthesis, and in vivo evaluation. PubMed. [Link]

-

Recent advances in the therapeutic applications of pyrazolines. PMC - PubMed Central. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

-